molecular formula C16H15NO6 B11766024 Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11766024
M. Wt: 317.29 g/mol
InChI Key: BCYCYZAYPVUGKO-RMKNXTFCSA-N
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Description

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and an ethyl acrylate moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 4-position.

    Furan Ring Formation: The nitrated product is then subjected to a cyclization reaction to form the furan ring.

    Acrylation: The furan derivative is then reacted with ethyl acrylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used but may include ethers or esters.

Scientific Research Applications

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The furan ring and acrylate moiety can also participate in various biochemical pathways, leading to the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the nitrophenyl group.

    Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a furan ring but with different substituents.

Uniqueness

Ethyl 3-(5-(2-methoxy-4-nitrophenyl)furan-2-yl)acrylate is unique due to the presence of both a nitrophenyl group and an acrylate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C16H15NO6/c1-3-22-16(18)9-6-12-5-8-14(23-12)13-7-4-11(17(19)20)10-15(13)21-2/h4-10H,3H2,1-2H3/b9-6+

InChI Key

BCYCYZAYPVUGKO-RMKNXTFCSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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